molecular formula C21H25FN2S B374692 1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No. B374692
M. Wt: 356.5g/mol
InChI Key: AQGYXBXZRINPFW-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A solution of 2.6 g of 3-fluoro-8-isopropyl-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin in 15 ml of chloroform was stirred and treated dropwise with 1.7 g of 4-fluorophenoxyacetyl chloride and the mixture allowed to stand for 12 hours. It was then diluted with chloroform, washed with a 5% sodium hydroxide solution and water, dried with potassium carbonate, filtered and evaporated. The oily residue (3.7 g, 100%) was the crude 3-fluoro-10-[4-(4-fluorophenoxyacetyl)-piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin which was used in this state for further work.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[C:9]3[CH:18]=[C:19]([CH:22]([CH3:24])[CH3:23])[CH:20]=[CH:21][C:8]=3[S:7][C:6]=2[CH:25]=1.[F:26][C:27]1[CH:37]=[CH:36][C:30]([O:31][CH2:32][C:33](Cl)=O)=[CH:29][CH:28]=1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:33][CH2:32][O:31][C:30]4[CH:36]=[CH:37][C:27]([F:26])=[CH:28][CH:29]=4)[CH2:16][CH2:17]3)[C:9]3[CH:18]=[C:19]([CH:22]([CH3:23])[CH3:24])[CH:20]=[CH:21][C:8]=3[S:7][C:6]=2[CH:25]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCNCC2)C=C(C=C3)C(C)C)C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=CC=C(OCC(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 5% sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCOC2=CC=C(C=C2)F)C=C(C=C3)C(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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